N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide
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Overview
Description
N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and an oxalamide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities, indicating that they may bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to other bioactive compounds, it is plausible that it interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide typically involves the reaction of 2-chlorophenylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:
Step 1: 2-chlorophenylamine is reacted with oxalyl chloride to form an intermediate.
Step 2: The intermediate is then reacted with 2-methoxyethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamide
- N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
Uniqueness
N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and methoxyethyl groups contribute to its reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[2-(2-chlorophenyl)-2-methoxyethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-9(6-14-11(16)10(13)15)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3,(H2,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPUOTFALIAHCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)N)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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